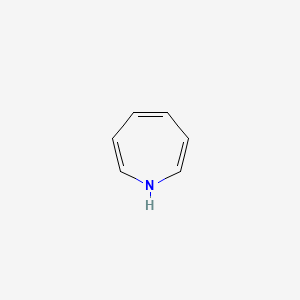
1H-Azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound and its derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and various industrial applications .
Vorbereitungsmethoden
1H-Azepine can be synthesized through several methods, including:
Recyclization of Small and Medium Rings: This method involves the ring expansion of five or six-membered compounds using various techniques such as thermal, photochemical, and microwave irradiation.
Multicomponent Heterocyclization Reactions: These reactions involve the simultaneous assembly of azepine rings from multiple reactants, often in a one-pot synthesis.
[1,7]-Electrocyclization Reactions: This method uses unsaturated azomethine ylides and azatriene anions to form azepine structures.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, making use of advanced techniques like microwave irradiation and one-pot synthesis .
Analyse Chemischer Reaktionen
1H-Azepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form azepinone derivatives.
Reduction: Reduction reactions can convert azepine to azepane, a saturated derivative.
Substitution: This compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include potassium tert-butoxide for electrocyclization and various oxidizing and reducing agents for other transformations . Major products formed from these reactions include azepinone, azepane, and various substituted azepines .
Wissenschaftliche Forschungsanwendungen
1H-Azepine and its derivatives have numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of azepine derivatives varies depending on their specific structure and application. For example, carbamazepine, a well-known azepine derivative, exerts its anticonvulsant effects by inhibiting sodium channel firing, thereby reducing seizure activity . Other azepine derivatives may interact with different molecular targets and pathways, such as the Hedgehog signaling pathway in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
1H-Azepine is unique among seven-membered heterocycles due to its diverse biological activities and synthetic versatility. Similar compounds include:
Azepane: A saturated derivative of azepine.
Azepinone: An oxidized derivative of azepine.
Benzazepine: A fused-ring derivative with additional aromatic properties.
Compared to these compounds, azepine offers a balance of reactivity and stability, making it a valuable scaffold in drug development and organic synthesis .
Eigenschaften
CAS-Nummer |
291-69-0 |
|---|---|
Molekularformel |
C6H7N |
Molekulargewicht |
93.13 g/mol |
IUPAC-Name |
1H-azepine |
InChI |
InChI=1S/C6H7N/c1-2-4-6-7-5-3-1/h1-7H |
InChI-Schlüssel |
XYOVOXDWRFGKEX-UHFFFAOYSA-N |
SMILES |
C1=CC=CNC=C1 |
Kanonische SMILES |
C1=CC=CNC=C1 |
Key on ui other cas no. |
291-69-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















